6-Chloro-2-methylpyrimidine-4-carbaldehyde
Overview
Description
“6-Chloro-2-methylpyrimidine-4-carbaldehyde” is a chemical compound with the CAS Number: 933702-42-2 . It has a molecular weight of 156.57 and its IUPAC name is 6-chloro-2-methyl-4-pyrimidinecarbaldehyde .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the Inchi Code: 1S/C6H5ClN2O/c1-4-8-5(3-10)2-6(7)9-4/h2-3H,1H3 . This indicates that the compound contains carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), and oxygen (O) atoms.
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s known that nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .
Physical and Chemical Properties Analysis
“this compound” is a pale-yellow to yellow-brown solid . It should be stored at a temperature between 2-8°C .
Scientific Research Applications
Heterocyclic Compound Synthesis
6-Chloro-2-methylpyrimidine-4-carbaldehyde and its derivatives play a crucial role in the synthesis of various heterocyclic compounds. Studies demonstrate that this chemical serves as a precursor or intermediate in the creation of complex organic structures. For instance, it has been involved in the synthesis of 3-dialkylamino-3-iminopropiononitriles via ring cleavage and deformylation processes. These heterocyclic compounds are significant due to their applications in pharmaceuticals, agricultural chemicals, and materials science (Clark, Parvizi, & Southon, 1976).
Interaction with Glycine Esters
Research also indicates that this compound interacts with glycine esters, leading to the formation of derivatives like N-(5-formylpyrimidin-4-yl)glycinate. The reaction conditions influence the generation of cyclization products such as pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. These findings open doors to the synthesis of potential biologically active compounds, suggesting the chemical's vital role in medicinal chemistry (Zinchenko, Muzychka, Biletskiy, & Smolii, 2018).
Antibacterial Activity
In the realm of microbiology, some derivatives of this compound have been synthesized and evaluated for their antibacterial properties. For example, compounds synthesized from this chemical have shown activity against bacteria like Escherichia coli, suggesting its potential in developing new antibacterial agents (Govori, Spahiu, Haziri, Daci, Sehabi, & Kurteshi, 2010).
Catalytic and Synthetic Applications
Furthermore, the compound and its derivatives have been implicated in catalytic processes and other synthetic applications. For instance, it has been used in the synthesis of pyridodipyrimidines, which are instrumental in the oxidation of alcohols to carbonyl compounds. This indicates its potential application in chemical synthesis and industrial processes (Moriyama, Nagamatsu, & Yoneda, 1986).
Safety and Hazards
The compound is labeled with an exclamation mark pictogram, indicating that it may be harmful if swallowed (H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Properties
IUPAC Name |
6-chloro-2-methylpyrimidine-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c1-4-8-5(3-10)2-6(7)9-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFKYSPBAWAJLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80717048 | |
Record name | 6-Chloro-2-methylpyrimidine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80717048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933702-42-2 | |
Record name | 6-Chloro-2-methylpyrimidine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80717048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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